Regulatory Identity: Dual Pharmacopoeial Designation vs. Other Paroxetine Impurities
Defluoro Paroxetine Hydrochloride is uniquely codified as both EP Impurity A and USP Related Compound B, distinguishing it from other structurally related paroxetine impurities that hold only a single pharmacopoeial status or none . This dual designation mandates its use in analytical methods harmonized across European and U.S. regulatory frameworks, providing a specific advantage for global submissions.
| Evidence Dimension | Regulatory Designation Count |
|---|---|
| Target Compound Data | 2 (EP Impurity A, USP Related Compound B) |
| Comparator Or Baseline | Other paroxetine impurities (e.g., Impurity B, C, D): 1 or 0 |
| Quantified Difference | At least 1 additional official recognition |
| Conditions | As defined in European Pharmacopoeia and United States Pharmacopeia monographs |
Why This Matters
This dual pharmacopoeial status ensures that procurement of this specific compound supports method validation and quality control for both EP and USP compliance, eliminating the need for separate reference materials.
